molecular formula C14H13NO2 B1453284 1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone CAS No. 1215576-19-4

1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone

Cat. No. B1453284
M. Wt: 227.26 g/mol
InChI Key: OWSNIPNNXNMXMR-UHFFFAOYSA-N
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Description

“1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 .


Molecular Structure Analysis

The molecular structure of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring linked to a phenyl ring with a methoxy group in the para position .


Physical And Chemical Properties Analysis

“1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” has a molecular weight of 227.26 . The InChI code for this compound is 1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3 .

Scientific Research Applications

General Properties

“1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” is a chemical compound with the CAS Number: 1215576-19-4 and a molecular weight of 227.26 . It has a linear formula of C14H13NO2 .

Luminescent Materials

The specific scientific field for this application is Material Science, particularly in the development of luminescent materials .

In this field, “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” could potentially be used in the synthesis of fluorescent polymorphs and multi-component materials . These materials have tunable static luminescence, which can be switched between polymorphs for potential sensor applications . The methods of preparation involve the use of hydrogen bonding and halogen bonding interactions .

The results of these applications include color-tunable fluorescence and phosphorescence, along with stimuli-responsive properties for use as sensors . Density functional theory is used to study intramolecular and intermolecular energy transfer, as well as the electronic structures of these multi-component molecular solids .

Antioxidant and Anti-Inflammatory Applications

This compound could potentially be used in the field of medicinal chemistry, specifically in the development of antioxidant and anti-inflammatory drugs . The methods of application would involve the synthesis of derivatives of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” and testing their antioxidant and anti-inflammatory properties . The outcomes of these applications could include the discovery of new drugs with improved therapeutic properties .

Antiproliferative Applications

Another potential application is in the field of cancer research, where “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” could be used in the synthesis of antiproliferative agents . The methods of application would involve the synthesis of derivatives of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” and testing their antiproliferative activity against cancer cells . The outcomes of these applications could include the discovery of new anticancer drugs .

Antiviral Applications

This compound could potentially be used in the field of virology, specifically in the development of antiviral drugs . The methods of application would involve the synthesis of derivatives of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” and testing their antiviral properties . The outcomes of these applications could include the discovery of new drugs with improved antiviral properties .

Biological Imaging

Another potential application is in the field of biological imaging . “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” could be used in the synthesis of organic solid-state luminescent materials . These materials have excellent optoelectronic characteristics leading to applications in light-emitting diodes, lasers, sensors, and biological imaging . The methods of application would involve the synthesis of derivatives of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” and testing their luminescent properties . The outcomes of these applications could include the development of new materials for biological imaging .

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSNIPNNXNMXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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